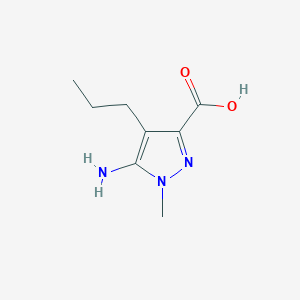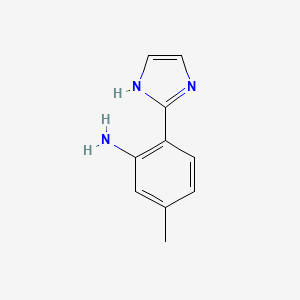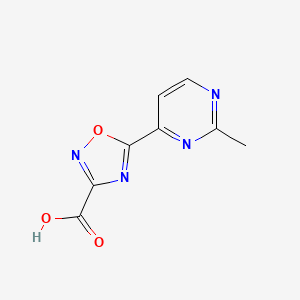
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid hydrazide with a suitable nitrile oxide precursor under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which 5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrolo[2,3-d]pyrimidine: Investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Uniqueness
5-(2-Methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable scaffold in drug discovery and materials science .
Propiedades
Fórmula molecular |
C8H6N4O3 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
5-(2-methylpyrimidin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c1-4-9-3-2-5(10-4)7-11-6(8(13)14)12-15-7/h2-3H,1H3,(H,13,14) |
Clave InChI |
FFVQEKZHAOJXQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073317.png)
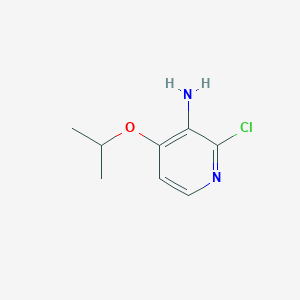
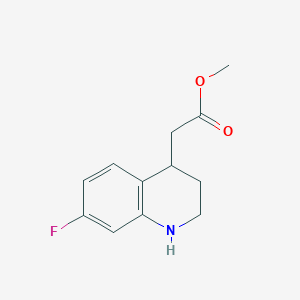
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
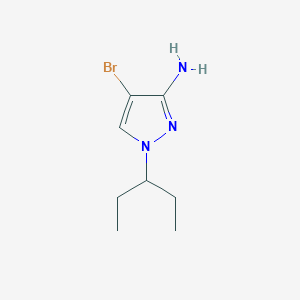
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
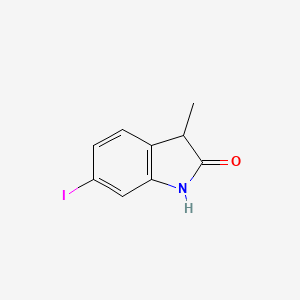
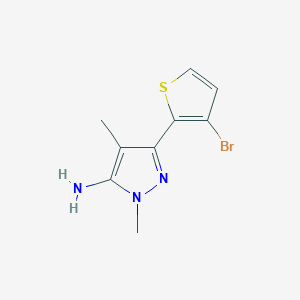
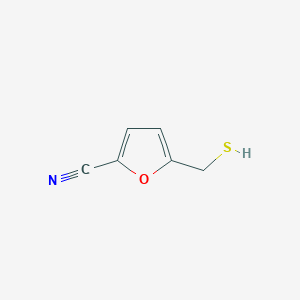
![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)
